ethyl 1-amino-4-methyl-1H-imidazole-5-carboxylate
Description
Ethyl 1-amino-4-methyl-1H-imidazole-5-carboxylate is a substituted imidazole derivative characterized by an amino group at the 1-position, a methyl group at the 4-position, and an ethyl ester moiety at the 5-position of the imidazole ring. Imidazole derivatives are known for their diverse biological activities, including enzyme inhibition and receptor modulation, driven by their hydrogen-bonding capabilities and electronic properties .
Structure
3D Structure
Properties
IUPAC Name |
ethyl 3-amino-5-methylimidazole-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2/c1-3-12-7(11)6-5(2)9-4-10(6)8/h4H,3,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDEXSLCNRBEHHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=CN1N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-amino-4-methyl-1H-imidazole-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl 4-methylimidazole-5-carboxylate with ammonia or an amine source under mild conditions . The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of catalysts and optimized reaction parameters can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-amino-4-methyl-1H-imidazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazole N-oxides, while substitution reactions can produce various N-substituted imidazole derivatives .
Scientific Research Applications
Ethyl 1-amino-4-methyl-1H-imidazole-5-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound can be used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals
Mechanism of Action
The mechanism of action of ethyl 1-amino-4-methyl-1H-imidazole-5-carboxylate involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions and participate in hydrogen bonding, making it a versatile ligand in various biochemical processes. The amino group can form covalent bonds with electrophilic centers in enzymes or receptors, modulating their activity .
Comparison with Similar Compounds
Substituent Variations and Physical Properties
The position and nature of substituents significantly influence the physical and chemical properties of imidazole derivatives. Below is a comparative analysis of key analogues:
*Calculated based on molecular formula C₇H₁₁N₃O₂.
Key Observations :
- Steric Effects : Bulky substituents (e.g., 3,4-dimethoxyphenyl in 3l) increase melting points compared to simpler derivatives due to enhanced crystal packing .
- Electronic Effects : Electron-withdrawing groups (e.g., bromine in 3m) reduce melting points by disrupting intermolecular interactions .
- Positional Isomerism: Swapping amino and methyl groups (e.g., 1-amino-4-methyl vs.
Spectral and Analytical Data
Nuclear magnetic resonance (NMR) and mass spectrometry (MS) data provide insights into structural distinctions:
- 1H NMR: Methyl groups in 1- or 4-positions resonate between δ 2.1–2.5 ppm, while aromatic protons in phenyl-substituted derivatives (e.g., 3l, 3m) appear at δ 6.8–7.5 ppm . Amino protons (NH₂) in 1- or 2-positions are typically observed as broad singlets around δ 5.0–6.0 ppm .
- MS: Molecular ion peaks ([M+H]⁺) align with calculated masses (e.g., 3m: m/z 409.27 vs. ethyl 4-amino-1-methyl derivative: m/z 183.18 ).
Hydrogen Bonding and Crystallography
Hydrogen-bonding patterns, critical for biological activity, vary with substituent positions:
- The 1-amino group in the target compound can act as both a donor and acceptor, facilitating interactions with biomolecular targets .
Biological Activity
Ethyl 1-amino-4-methyl-1H-imidazole-5-carboxylate is a compound of significant interest due to its structural features and potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, applications, and relevant research findings.
Structural Overview
This compound features an imidazole ring, which is a common structural motif in many biologically active compounds. The presence of an amino group and a carboxylate moiety enhances its potential interactions with biological targets, making it a candidate for various pharmacological applications.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Interaction : The imidazole ring can coordinate with metal ions and participate in hydrogen bonding, allowing it to act as a versatile ligand in biochemical processes. This interaction may modulate enzyme activities involved in metabolic pathways.
- Anticancer Potential : Preliminary studies suggest that this compound may exhibit anticancer properties. Its structural similarity to purines indicates potential roles in enzyme inhibition or modulation related to nucleic acid metabolism.
Case Studies and Research Findings
Several studies have explored the biological implications of compounds structurally related to this compound:
- Cancer Cell Studies : A study investigated the effects of imidazole derivatives on cancer cell lines, revealing that certain modifications could enhance cytotoxicity against specific cancer types. This compound was included in preliminary screenings, showing promising results that warrant further investigation .
- Enzyme Inhibition : Research has demonstrated that imidazole-based compounds can inhibit enzymes involved in nucleotide synthesis. This compound's ability to interact with these enzymes suggests potential applications in treating diseases linked to dysregulated nucleotide metabolism.
- Pharmacological Applications : The compound's structural features make it a valuable building block for synthesizing more complex molecules with enhanced biological activities. It is being explored for its potential use in drug development targeting various diseases, including cancer and infectious diseases .
Q & A
Basic: What are the optimal synthetic routes for ethyl 1-amino-4-methyl-1H-imidazole-5-carboxylate?
Methodological Answer:
The synthesis typically involves multi-step reactions starting with precursor imidazole derivatives. A common approach includes:
- Ring Formation : Condensation of glyoxal, formaldehyde, and ammonia under acidic conditions to form the imidazole core .
- Functionalization : Subsequent acetylation or alkylation at the 4-position using methylmagnesium bromide, followed by acid quenching (e.g., with NH₄Cl) to introduce the methyl group .
- Esterification : Reaction with ethyl chloroformate or transesterification to install the carboxylate ester moiety .
Key Considerations : - Control reaction temperature (0–25°C) to minimize side products.
- Use ethyl acetate for extraction and Na₂SO₄ for drying to ensure high purity .
Basic: How is this compound characterized using spectroscopic and analytical methods?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming substituent positions. For example, the amino group (δ 5.2–5.8 ppm) and methyl ester (δ 1.3–1.5 ppm for CH₃) should show distinct shifts .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ at m/z 198.1) and fragmentation patterns .
- FTIR : Confirm functional groups via C=O stretch (~1700 cm⁻¹) and N-H bending (~1600 cm⁻¹) .
Data Validation : Cross-reference with NIST spectral databases for consistency .
Basic: What safety protocols are essential when handling this compound?
Methodological Answer:
- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
- Ventilation : Conduct reactions in a fume hood due to potential volatile byproducts (e.g., NH₃) .
- Waste Disposal : Quench reactive intermediates with aqueous NH₄Cl before disposal in designated organic waste containers .
Advanced: How can contradictions in spectral or crystallographic data be resolved?
Methodological Answer:
- Statistical Analysis : Apply principal component analysis (PCA) to NMR/MS datasets to identify outliers .
- Crystallographic Refinement : Use SHELXL for high-resolution X-ray data to resolve ambiguities in hydrogen bonding or disorder .
- Reproducibility : Replicate synthesis under controlled conditions (e.g., inert atmosphere) to isolate batch-specific anomalies .
Advanced: What role does hydrogen bonding play in its solid-state structure?
Methodological Answer:
- Graph Set Analysis : Map donor-acceptor distances (e.g., N-H⋯O=C interactions) using crystallographic data. Typical D⋯A distances range from 2.8–3.2 Å .
- Thermal Stability : Correlate hydrogen-bonding networks with DSC/TGA data to predict melting points or decomposition pathways .
Advanced: How can computational modeling optimize its synthesis or reactivity?
Methodological Answer:
- Reaction Path Search : Use density functional theory (DFT) to model transition states and identify rate-limiting steps (e.g., ring-closing energetics) .
- Machine Learning : Train models on PubChem data to predict optimal solvents/catalysts for yield improvement .
Advanced: What methodologies assess its biological activity in medicinal chemistry?
Methodological Answer:
- Enzyme Assays : Test inhibition of target enzymes (e.g., cytochrome P450) using fluorescence-based kinetic assays .
- SAR Studies : Modify substituents (e.g., replacing the ethyl ester with a carboxylic acid) and compare IC₅₀ values .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
